2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid
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Overview
Description
2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of the bromine atom in the 7-position of the benzene ring and the acetic acid moiety makes this compound unique and potentially useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkynes to form the isoxazole ring . The bromine atom can be introduced through electrophilic bromination using reagents like N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly and metal-free synthetic routes is gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid: Similar structure but lacks the 7-bromo substitution.
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Different functional groups but shares the isoxazole core.
Uniqueness
2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid is unique due to the presence of the bromine atom at the 7-position, which can influence its reactivity and biological activity. This substitution can enhance its potential as a therapeutic agent and its utility in various scientific research applications .
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
2-(7-bromo-1,2-benzoxazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-6-3-1-2-5-7(4-8(12)13)11-14-9(5)6/h1-3H,4H2,(H,12,13) |
InChI Key |
XLWWOWZQGLVNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)ON=C2CC(=O)O |
Origin of Product |
United States |
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